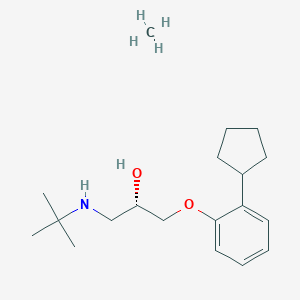

![molecular formula C18H29NO7S B10799954 methane;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid](/img/structure/B10799954.png)

methane;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Atropine sulfate hydrate is a chemical compound derived from the naturally occurring alkaloid atropine, which is found in plants such as Atropa belladonna and Datura stramonium. It is a muscarinic antagonist that blocks the effects of acetylcholine on muscarinic receptors, making it useful in various medical applications, including the treatment of bradycardia (slow heart rate), organophosphate poisoning, and as a pre-anesthetic to reduce salivation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of atropine sulfate hydrate involves several steps, including the extraction of atropine from plant sources or its chemical synthesis. One common synthetic route involves the reaction of tropine with tropic acid to form atropine. This reaction typically requires acidic conditions and elevated temperatures .

Industrial Production Methods: In industrial settings, atropine sulfate hydrate is often produced using continuous-flow synthesis. This method allows for the efficient production of atropine with high purity by carefully controlling the pH and using sequential liquid-liquid extractions to separate byproducts . The use of functionalized resins further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Atropine sulfate hydrate undergoes various chemical reactions, including:

Oxidation: Atropine can be oxidized to form tropinone.

Reduction: Reduction of atropine can yield tropine.

Substitution: Atropine can undergo substitution reactions, particularly at the ester group, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products:

Oxidation: Tropinone

Reduction: Tropine

Substitution: Various atropine derivatives depending on the substituent introduced.

Scientific Research Applications

Atropine sulfate hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Atropine is used to study the function of muscarinic receptors and their role in various physiological processes.

Medicine: It is used in the treatment of bradycardia, organophosphate poisoning, and as a pre-anesthetic to reduce salivation. .

Mechanism of Action

Atropine sulfate hydrate acts as a competitive, reversible antagonist of muscarinic receptors. By blocking the action of acetylcholine on these receptors, it inhibits the parasympathetic nervous system, which is responsible for “rest and digest” activities. This leads to increased heart rate, reduced salivation, and relaxation of smooth muscles .

Molecular Targets and Pathways:

Muscarinic Receptors: Atropine targets muscarinic receptors (M1, M2, M3, M4, and M5) and blocks their activation by acetylcholine.

Comparison with Similar Compounds

Scopolamine: Another muscarinic antagonist used to treat motion sickness and postoperative nausea.

Hyoscyamine: A compound similar to atropine but with a slightly different pharmacological profile.

Uniqueness:

Atropine vs. Scopolamine: Atropine has a longer duration of action and is more commonly used in emergency medicine.

Atropine vs. Hyoscyamine: Atropine is a racemic mixture of d- and l-hyoscyamine, while hyoscyamine is the pure l-isomer, making atropine more versatile in its applications

Properties

Molecular Formula |

C18H29NO7S |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

methane;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid |

InChI |

InChI=1S/C17H23NO3.CH4.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;1H4;(H2,1,2,3,4)/t13-,14+,15?,16?;; |

InChI Key |

CEFHIXLHXSXTSB-IJTOKZDFSA-N |

Isomeric SMILES |

C.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |

Canonical SMILES |

C.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4R,7R,9S,12R,14R,16R,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate](/img/structure/B10799874.png)

![2-[3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(4R)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;trihydrate](/img/structure/B10799881.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;methane](/img/structure/B10799892.png)

![methyl (2S)-2-[[[(2R,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10799905.png)

![4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;methane](/img/structure/B10799908.png)

![propan-2-yl (2S)-2-[[[(2S,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10799920.png)

![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (3aS,5aR,5bR,8R,11aR)-9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B10799924.png)

![2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]-N-(trideuteriomethyl)ethanesulfonamide;hydrochloride](/img/structure/B10799933.png)

![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;methane](/img/structure/B10799939.png)

![[(1S,5R,8R,13R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799953.png)